2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(1-phenylethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-methoxyacetamide
- N-(2-Methoxyphenyl)acetamide
- N-(4-Methylphenyl)sulfonamide
Uniqueness
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it possesses both a sulfonamide and an acetamide group, allowing it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-13-15-21(16-14-18)31(28,29)26(22-11-7-8-12-23(22)30-3)17-24(27)25-19(2)20-9-5-4-6-10-20/h4-16,19H,17H2,1-3H3,(H,25,27)/t19-/m1/s1 |
InChI Key |
UURZQDOBOPJYEU-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N[C@H](C)C2=CC=CC=C2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.